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molecular formula C12H12N4O4 B8403132 5-amino-1-(3-nitro-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester

5-amino-1-(3-nitro-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester

Cat. No. B8403132
M. Wt: 276.25 g/mol
InChI Key: VDPZNEHBXIXQJQ-UHFFFAOYSA-N
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Patent
US08722691B2

Procedure details

A solution of amino-cyano-acetic acid ethyl ester (17.06 g, 133.3 mmol) and triethyl orthoformate (19.7 g, 133.3 mmol) in acetonitrile (175 mL) is heated at reflux for 45 min. The reaction mixture is allowed to reach rt and 3-nitro aniline (18.4 g, 133.3 mmol) is added and stirred at rt for 12 h. The crude product obtained is purified by column chromatography to afford the product as pale yellow solid (1).
Quantity
17.06 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH:5]([NH2:8])[C:6]#[N:7])[CH3:2].[CH:10](OCC)(OCC)OCC.[N+:20]([C:23]1[CH:24]=[C:25]([CH:27]=[CH:28][CH:29]=1)[NH2:26])([O-:22])=[O:21]>C(#N)C>[CH2:1]([O:3][C:4]([C:5]1[N:8]=[CH:10][N:26]([C:25]2[CH:27]=[CH:28][CH:29]=[C:23]([N+:20]([O-:22])=[O:21])[CH:24]=2)[C:6]=1[NH2:7])=[O:9])[CH3:2]

Inputs

Step One
Name
Quantity
17.06 g
Type
reactant
Smiles
C(C)OC(C(C#N)N)=O
Name
Quantity
19.7 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
to reach rt
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CN(C1N)C1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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